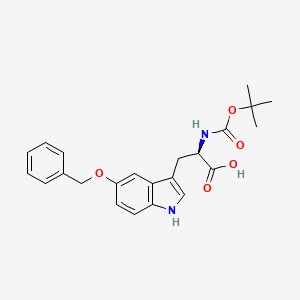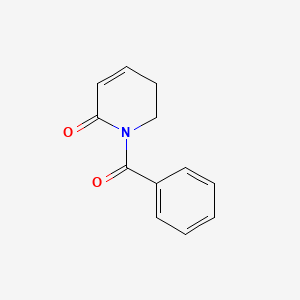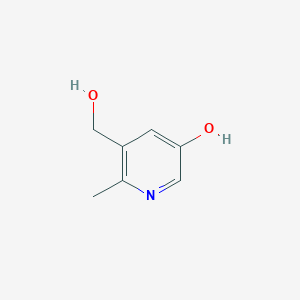
3,3-Difluoro-1,4'-bipiperidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-[1,4’]bipiperidine dihydrochloride is a fluorinated organic compound with the molecular formula C10H20Cl2F2N2 and a molecular weight of 277.18 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the piperidine ring, which imparts unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 3,3-Difluoro-[1,4’]bipiperidine dihydrochloride typically involves the fluorination of a bipiperidine precursor. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled temperature and pressure to ensure the selective introduction of fluorine atoms at the desired positions .
Industrial production methods may involve large-scale fluorination processes using continuous flow reactors to enhance efficiency and yield. The final product is purified through crystallization or chromatography to achieve high purity levels suitable for various applications .
Análisis De Reacciones Químicas
3,3-Difluoro-[1,4’]bipiperidine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced piperidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
3,3-Difluoro-[1,4’]bipiperidine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of fluorine’s effects on biological systems, including enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, especially those targeting central nervous system disorders.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-[1,4’]bipiperidine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. Fluorine’s electronegativity and small size allow it to form strong hydrogen bonds and van der Waals interactions, stabilizing the compound’s binding to its target .
Comparación Con Compuestos Similares
3,3-Difluoro-[1,4’]bipiperidine dihydrochloride can be compared with other fluorinated piperidine derivatives, such as:
- 3-Fluoro-[1,4’]bipiperidine
- 4,4-Difluoro-[1,4’]bipiperidine
- 3,3,4,4-Tetrafluoro-[1,4’]bipiperidine
These compounds share similar structural features but differ in the number and position of fluorine atoms. The unique properties of 3,3-Difluoro-[1,4’]bipiperidine dihydrochloride, such as its specific reactivity and binding affinity, make it distinct from its analogs .
Propiedades
Fórmula molecular |
C10H20Cl2F2N2 |
|---|---|
Peso molecular |
277.18 g/mol |
Nombre IUPAC |
3,3-difluoro-1-piperidin-4-ylpiperidine;dihydrochloride |
InChI |
InChI=1S/C10H18F2N2.2ClH/c11-10(12)4-1-7-14(8-10)9-2-5-13-6-3-9;;/h9,13H,1-8H2;2*1H |
Clave InChI |
NRYBJGAVHCJTSL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2CCNCC2)(F)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Trifluoromethyl)-1,3-thiazol-5-YL]ethanamine](/img/structure/B13029998.png)
![Methyl7-methylthieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B13030004.png)


![7-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13030030.png)

![6,6'-(2-(2,4-Dihydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one)](/img/structure/B13030037.png)

![Methyl 1-(2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)ethyl)cyclopropane-1-carboxylate](/img/structure/B13030042.png)

![5-(furan-2-yl)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13030048.png)

![4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13030072.png)
